molecular formula C16H11ClN4O3S2 B2851308 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-72-1

2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2851308
CAS No.: 868976-72-1
M. Wt: 406.86
InChI Key: MNRRUOIQWUSSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a heterocyclic ring system recognized for its significant potential in medicinal chemistry research . This scaffold is considered a bioisostere of pyrimidine, a fundamental building block of nucleic acids, which allows its derivatives to interact with critical biological processes . The specific molecular structure of this benzamide derivative, which incorporates a 3-nitrobenzylthio side chain, positions it as a candidate for investigating enzyme inhibition and anticancer activity. Researchers have extensively studied 1,3,4-thiadiazole derivatives for their ability to act as potent inhibitors of various enzymes, including carbonic anhydrase (CA) isoenzymes . Inhibiting these enzymes is a key research area for investigating novel approaches to conditions like cancer, as some CA isoenzymes are involved in tumor development and growth . Furthermore, structurally similar compounds have demonstrated compelling cytotoxic properties against a range of human cancer cell lines, such as breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116), making the 1,3,4-thiadiazole class a valuable template in oncology discovery . The presence of the thioether linkage in this compound is a feature of interest, as modifications at this position are known to dramatically impact biological activity, a key consideration for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S2/c17-13-7-2-1-6-12(13)14(22)18-15-19-20-16(26-15)25-9-10-4-3-5-11(8-10)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRRUOIQWUSSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Thiadiazole Ring : A five-membered heterocyclic structure that is known for its diverse biological activities.
  • Chloro and Nitro Substituents : These groups enhance the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves:

  • Formation of the Thiadiazole Core : Utilizing thioketones and hydrazine derivatives.
  • Introduction of Nitro and Benzamide Groups : Through electrophilic substitution reactions.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives similar to 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide show activity against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamideStaphylococcus aureus32 μg/mL
2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamideEscherichia coli64 μg/mL

This indicates a promising potential for further development as an antimicrobial agent.

Anticancer Activity

Research has demonstrated that compounds with a thiadiazole structure can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific enzyme pathways such as lipoxygenase (LOX), which is implicated in tumor progression.

In vitro studies have shown that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin:

Cell Line Compound Tested IC50 (μM)
PC3 (prostate cancer)2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide15
HT29 (colon cancer)2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide20

These findings suggest that this compound could be a lead candidate for anticancer drug development.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been explored. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds with nitro substitutions showed enhanced cytotoxicity due to their ability to induce oxidative stress in tumor cells.
  • Antimicrobial Efficacy Study : Another investigation focused on the antibacterial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study concluded that modifications at the thiadiazole position significantly influenced antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The biological and physicochemical properties of thiadiazole derivatives are highly influenced by substituents. Key analogs include:

Compound Name Thiadiazole Substituent Benzamide Substituent Melting Point (°C) Biological Activity Reference
2-Chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (3-Nitrobenzyl)thio 2-Chloro Not reported Not explicitly tested*
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (4-Chlorobenzyl)thio Acetamide derivative 132–134 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Acetamide derivative 133–135 Not reported
KC162 (3-(5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) (2,6-Dichlorobenzyl)thio 3-Benzamide Not reported PIEZO1 agonist activity
2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide (5) Cyanomethyl 2-Chloro Not reported Insecticidal (high activity)

Substituent Variations on the Benzamide Moiety

The position and nature of substituents on the benzamide ring significantly alter electronic properties and bioactivity:

Compound Name Benzamide Substituent Thiadiazole Substituent Key Observations Reference
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Chloro Pyridin-2-yl Enhanced π-π stacking due to pyridine
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 4-Fluoro Pyridin-2-yl Electron-withdrawing fluorine improves solubility
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-Methoxy Pyridin-2-yl Methoxy group may hinder steric interactions

The target compound’s 2-chloro substituent likely provides moderate electron withdrawal without steric hindrance, contrasting with 3-chloro or 4-fluoro analogs that may exhibit different binding modes.

Anticancer Activity
  • N-(5-(2-Cyano-3-(4-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7e): Exhibits pro-apoptotic activity by inducing caspase-3 activation .
  • KC162: Shows PIEZO1 agonist activity, relevant to mechanotransduction pathways in cancer .
Insecticidal Activity
  • 2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide (5): Displays high activity against Spodoptera littoralis (LC₅₀ = 12 µg/mL) .
  • Target Compound : The nitro group could enhance oxidative stress in insects, though direct comparisons require further study.
Antioxidant Activity
  • N-({5-[(3-Nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i): Demonstrates moderate ABTS•+ scavenging (IC₅₀ = 18 µM) .

Physicochemical Properties

  • Melting Points : Benzylthio derivatives (e.g., 5h: 133–135°C ) generally exhibit lower melting points than chlorinated analogs (e.g., 5j: 138–140°C ), suggesting nitro groups may increase crystallinity.
  • Synthetic Yields : Derivatives with simple thioethers (e.g., methylthio: 79% yield for 5f ) are more efficiently synthesized than nitro-containing analogs, which may require stringent conditions.

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the central scaffold for this compound. A widely adopted method involves cyclizing thiosemicarbazide derivatives under acidic conditions.

Formation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The precursor 5-amino-1,3,4-thiadiazole-2-thiol (1) is synthesized by refluxing thiosemicarbazide with phosphorus oxychloride (POCl₃). For example:

  • Procedure : Thiosemicarbazide (0.05 mol) and POCl₃ (15 mL) are refluxed for 1 hour, followed by dilution with water (90 mL) and basification with potassium hydroxide. The precipitate is filtered and recrystallized from ethanol.
  • Yield : ~70–80%.

This intermediate provides the reactive thiol (-SH) and amine (-NH₂) groups necessary for subsequent modifications.

Amidation with 2-Chlorobenzoyl Chloride

The final step involves coupling the amine group of (3) with 2-chlorobenzoyl chloride (4) to form the target compound.

Coupling Using EDC/HOBt

A carbodiimide-mediated coupling ensures efficient amide bond formation:

  • Procedure : 2-Chlorobenzoyl chloride (0.018 mol) is activated with N-ethyl-N-dimethylaminopropylcarbodiimide (EDC, 0.018 mol) and hydroxybenzotriazole (HOBt, 0.018 mol) in acetonitrile (50 mL). Compound (3) (0.018 mol) is added, and the mixture is stirred at room temperature for 24 hours. The product is extracted with ethyl acetate, washed with sodium bicarbonate and brine, and recrystallized.
  • Yield : 70–78%.

Alternative Schotten-Baumann Conditions

For larger-scale synthesis, the Schotten-Baumann method is employed:

  • Procedure : Compound (3) is dissolved in aqueous sodium hydroxide, and 2-chlorobenzoyl chloride is added dropwise under vigorous stirring. The reaction is maintained at 0–5°C for 1 hour.
  • Yield : 60–65%.
Table 2: Comparison of Amidation Methods
Method Reagents Yield (%) Purity (%)
EDC/HOBt EDC, HOBt, CH₃CN 78 98
Schotten-Baumann NaOH, H₂O 65 95

Characterization and Analytical Data

The synthesized compound is validated using spectroscopic techniques:

  • ¹H NMR (DMSO-d₆) : δ 3.71 (s, 3H, -OCH₃), 7.25–8.45 (m, aromatic protons).
  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • MS (ESI+) : m/z 416.05 [M+H]⁺.

Challenges and Optimization Strategies

Side Reactions

  • N-Acylurea Formation : Mitigated by using HOBt as an additive during EDC-mediated coupling.
  • Oxidation of Thiol : Minimized by conducting alkylation under nitrogen atmosphere.

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while ethanol enhances solubility of intermediates.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Thiadiazole Core Formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-nitrobenzyl chloride under basic conditions (e.g., triethylamine) to form the benzylthio intermediate .

Amide Coupling : Reacting the intermediate with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DCM) at 0–25°C to form the final product .
Optimization Tips :

  • Yield Improvement : Use anhydrous conditions and slow addition of acyl chloride to minimize side reactions.
  • Purity : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer: Essential techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), thiadiazole C-H (δ 8.1–8.3 ppm), and amide N-H (δ 10–12 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and thiadiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 434.3) .
  • IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹) and S-C=N vibrations (~680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity Variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity before assays .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Structural Confirmation : Re-validate structures via X-ray crystallography (SHELX software ) to rule out polymorphic effects.

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?

Methodological Answer:

  • Substituent Variation : Replace the 3-nitrobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess impact on bioactivity .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., CDK1 or PARP enzymes). Key residues (e.g., Lys33, Asp145) may show hydrogen bonding with the amide group .
  • In Silico ADMET : Predict pharmacokinetics via SwissADME; prioritize analogues with LogP <5 and TPSA >80 Ų for solubility .

Q. How can researchers address low solubility in pharmacological assays for this compound?

Methodological Answer:

  • Formulation Adjustments : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at biocompatible concentrations .
  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetylated amide) to enhance solubility, then monitor release via LC-MS .
  • Nanoencapsulation : Prepare liposomal formulations (e.g., DSPC/cholesterol) and measure encapsulation efficiency (>80% target) .

Q. What are the best practices for validating target engagement in mechanistic studies?

Methodological Answer:

  • Biochemical Assays : Use fluorescence polarization (FP) to measure binding affinity (Kd) to purified enzymes (e.g., PARP-1) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment (e.g., ΔTm ≥2°C) .
  • CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid clearance .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to track bioavailability in organs .
  • Metabolite Profiling : Identify inactive/degraded metabolites via UPLC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.